4-(Dimethylsulfamoyl)-3-methylbenzoic acid
Description
4-(Dimethylsulfamoyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 4-position and a methyl group (-CH₃) at the 3-position. This structure combines sulfonamide functionality with a carboxylic acid group, making it a versatile intermediate in medicinal and agrochemical research. The dimethylsulfamoyl moiety enhances metabolic stability and modulates electronic properties, while the methyl group influences steric interactions and lipophilicity.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-6-8(10(12)13)4-5-9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNISUHPAWMAUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylsulfamoyl)-3-methylbenzoic acid typically involves the sulfonation of 3-methylbenzoic acid followed by the introduction of the dimethylsulfamoyl group. One common method includes the reaction of 3-methylbenzoic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate. This intermediate is then reacted with dimethylamine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylsulfamoyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
4-(Dimethylsulfamoyl)-3-methylbenzoic acid exhibits promising biological activity, particularly in the realms of anti-inflammatory and analgesic properties. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, although comprehensive studies are still needed to elucidate the precise mechanisms of action.
- Case Study : A study focusing on the interactions of this compound with various biological targets indicated that it may serve as a lead compound for developing new anti-inflammatory drugs. The binding affinity of the compound to specific enzymes was assessed, revealing potential for therapeutic applications in treating conditions characterized by inflammation.
Recent investigations have highlighted the compound's potential as a pharmacological agent. Studies have shown that it can inhibit certain pathways linked to cancer proliferation, suggesting its utility in cancer research.
- Case Study : In vitro assays demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines. The results indicated that modifications to the chemical structure could enhance its potency and selectivity against cancer cells .
Toxicological Assessments
While exploring its applications, it is crucial to acknowledge the compound's toxicological profile. It has been classified as harmful if swallowed and can cause skin irritation, necessitating careful handling in laboratory settings.
Mechanism of Action
The mechanism of action of 4-(Dimethylsulfamoyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their substituent variations, and functional implications:
Key Comparative Insights:
The methoxy analog () improves aqueous solubility via the electron-donating OCH₃ group, critical for bioavailability in drug design .
Biological Activity
- Sulfamoyl vs. Dimethylsulfamoyl : The sulfamoyl group (-SO₂NH₂) in 4-methoxy-3-sulfamoylbenzoic acid () is associated with antimicrobial activity, whereas dimethylsulfamoyl derivatives are often optimized for metabolic stability in pesticides (e.g., triflusulfuron) .
- Halogenation : Bromo and chloro substituents () introduce steric and electronic effects, making these analogs suitable for targeting enzymes with hydrophobic binding pockets .
Agrochemical Applications Triflusulfuron () demonstrates how the dimethylsulfamoyl group synergizes with a triazine backbone to inhibit plant amino acid biosynthesis, highlighting the importance of substituent positioning in pesticidal activity .
Structural Flexibility
Biological Activity
4-(Dimethylsulfamoyl)-3-methylbenzoic acid, commonly referred to as WAY-310749, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C10H13N1O3S1
- Molecular Weight : 229.28 g/mol
- CAS Number : 385387-73-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate enzyme activity, leading to various biological effects such as:
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes, which can influence metabolic pathways and cellular signaling.
- Receptor Binding : The compound can bind to receptors involved in inflammatory responses and pain pathways, potentially providing therapeutic benefits in these areas.
Therapeutic Applications
Research indicates that this compound has several potential therapeutic applications:
- Anti-inflammatory Properties : Studies have suggested that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
- Analgesic Effects : Its interaction with pain-related receptors indicates potential use in pain management therapies.
- Anticancer Potential : Initial investigations have pointed towards its efficacy in inhibiting cancer cell proliferation, although further studies are needed to confirm these findings .
Comparative Studies
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Mechanism of Action | Biological Activity | Reference |
|---|---|---|---|
| WAY-310749 | Enzyme inhibition, receptor binding | Anti-inflammatory, analgesic | |
| Caffeine | Adenosine receptor antagonist | Stimulant effects | |
| Allopurinol | Xanthine oxidase inhibitor | Gout treatment |
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and biological efficacy of this compound:
- A study conducted on animal models indicated a significant reduction in inflammatory markers following administration of the compound, suggesting its potential utility in treating inflammatory diseases .
- In vitro assays demonstrated that WAY-310749 could inhibit the proliferation of certain cancer cell lines at micromolar concentrations, highlighting its anticancer properties .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-(dimethylsulfamoyl)-3-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, substituting a chloro group with dimethylsulfamoyl in a benzoic acid scaffold (e.g., 3-chloro-4-methylbenzoic acid) under alkaline conditions with dimethylamine sulfonamide derivatives. Catalysts like palladium or copper can enhance efficiency . Optimize pH (8–10) and temperature (60–80°C) to minimize side products. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC (C18 column, 1.63 min retention time under QC-SMD-TFA05 conditions) and LCMS (m/z 598 [M+H]+) for purity assessment . Confirm structure via - and -NMR (e.g., δ 2.50 ppm for DMSO-d6 solvent, aromatic protons at δ 7.0–8.5 ppm) and FTIR (S=O stretching at ~1350–1150 cm, COOH at ~2500–3300 cm) . Compare with PubChem data (InChIKey: NKWFVTGGBLXXOT-UHFFFAOYSA-N) for validation .
Advanced Research Questions
Q. What strategies are employed to investigate the biological activity of this compound, particularly enzyme inhibition?
- Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR). The dimethylsulfamoyl group may act as a hydrogen-bond acceptor, enhancing binding to catalytic sites. Dose-response assays (IC) and molecular docking (PDB structures) validate interactions. Compare with analogs (e.g., 3-chloro derivatives) to assess substituent effects .
Q. How do structural modifications (e.g., substituent position) affect the compound’s physicochemical properties and bioactivity?
- Methodology : Synthesize analogs (e.g., 4-difluoromethyl-3-methylbenzoic acid) and evaluate logP (HPLC-derived), solubility (shake-flask method), and permeability (Caco-2 assay). Positional isomerism (e.g., para vs. meta sulfamoyl) alters electronic effects, impacting pKa (use potentiometric titration) and binding affinity . SAR studies reveal chloro or methoxy substitutions reduce metabolic stability but enhance target selectivity .
Q. What are the stability challenges of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of sulfamoyl to sulfonic acid). Store at 2–8°C in amber vials under inert gas (N) to prevent oxidation. Use TGA/DSC to assess thermal decomposition (>150°C) .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodology : Replicate assays under standardized conditions (e.g., cell line ATCC verification, serum-free media). Control for batch-to-batch variability (NMR purity >95%). Use orthogonal assays (e.g., SPR and ITC for binding kinetics) to confirm activity. Meta-analysis of PubChem BioAssay data (AID 1259401) identifies outliers .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to model ligand-protein binding. Use DFT calculations (B3LYP/6-31G*) to optimize geometry and electrostatic potential maps. Validate docking scores (AutoDock Vina) with experimental IC values. QSAR models (CoMFA/CoMSIA) guide lead optimization .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Methodology : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonamide formation). Address solubility issues with co-solvents (DMF/THF). Optimize work-up steps (e.g., liquid-liquid extraction at pH 4–5) to remove unreacted dimethylamine. Use PAT tools (FTIR inline monitoring) for real-time quality control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
